An In-depth Technical Guide to Methyl (S)-(-)-N-Z-aziridine-2-carboxylate
An In-depth Technical Guide to Methyl (S)-(-)-N-Z-aziridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl (S)-(-)-N-Z-aziridine-2-carboxylate, a chiral aziridine derivative, is a pivotal building block in modern organic synthesis. Its inherent ring strain and defined stereochemistry make it a valuable precursor for the asymmetric synthesis of a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and enzyme inhibitors. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis from L-serine methyl ester hydrochloride, and an analysis of its key spectroscopic data. Furthermore, it explores its synthetic utility through common reaction pathways, such as nucleophilic ring-opening, and its application in the synthesis of complex molecules.
Chemical and Physical Properties
Methyl (S)-(-)-N-Z-aziridine-2-carboxylate, also known as (S)-1-(Benzyloxycarbonyl)-2-(methoxycarbonyl)aziridine or (S)-N-Cbz-aziridine-2-carboxylic acid methyl ester, is a colorless to pale yellow oil at room temperature. Its key properties are summarized in the table below.
| Property | Value |
| CAS Number | 104597-98-0 |
| Molecular Formula | C₁₂H₁₃NO₄ |
| Molecular Weight | 235.24 g/mol |
| Appearance | Colorless to yellow liquid |
| Density | 1.19 g/mL at 25 °C |
| Boiling Point | 160 - 165 °C at 2 mmHg |
| Optical Rotation | [α]²⁰/D ~ -25° (c=1 in toluene) |
| Refractive Index | n²⁰/D 1.519 |
| Solubility | Soluble in DMF, DMSO, and Ethanol |
Synthesis
The most common and stereospecific synthesis of Methyl (S)-(-)-N-Z-aziridine-2-carboxylate originates from the readily available chiral pool amino acid, L-serine. The synthesis involves a three-step sequence: N-protection, hydroxyl group activation, and intramolecular cyclization.
Synthetic Pathway
The overall synthetic transformation is depicted in the following workflow:
Caption: Synthetic workflow for Methyl (S)-(-)-N-Z-aziridine-2-carboxylate.
Detailed Experimental Protocol
Step 1: N-Protection of L-Serine Methyl Ester Hydrochloride
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To a stirred suspension of L-serine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of ethyl acetate and water, cool the mixture to 0 °C in an ice bath.
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Add a base, such as triethylamine (2.2 eq) or sodium bicarbonate (2.5 eq), portion-wise to neutralize the hydrochloride and basify the reaction mixture.
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Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, perform an aqueous work-up. If a biphasic system was used, separate the organic layer. If DCM was used, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-L-serine methyl ester as a crude product, which can be purified by column chromatography on silica gel.
Step 2: Activation of the Hydroxyl Group
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Dissolve the N-Cbz-L-serine methyl ester (1.0 eq) in anhydrous DCM or another suitable aprotic solvent and cool the solution to 0 °C.
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Add a non-nucleophilic base, typically triethylamine (1.5 eq).
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Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the cooled solution.
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Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the formation of the mesylate by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with DCM, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure to afford the crude N-Cbz-O-mesyl-L-serine methyl ester, which is often used in the next step without further purification due to its instability.
Step 3: Intramolecular Cyclization
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Dissolve the crude N-Cbz-O-mesyl-L-serine methyl ester in a suitable solvent like anhydrous tetrahydrofuran (THF) or acetonitrile.
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Add a base to facilitate the intramolecular SN2 reaction. A common choice is potassium carbonate (2.0 eq) or another non-nucleophilic inorganic base.
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Stir the reaction mixture at room temperature for 12-24 hours. The progress of the cyclization can be monitored by TLC.
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After the reaction is complete, filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the resulting crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure Methyl (S)-(-)-N-Z-aziridine-2-carboxylate.
Spectroscopic Data
The structure of Methyl (S)-(-)-N-Z-aziridine-2-carboxylate can be confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| δ (ppm) | Assignment |
| 7.40 - 7.30 (m, 5H) | Ar-H |
| 5.18 (s, 2H) | -CH₂-Ph |
| 3.75 (s, 3H) | -OCH₃ |
| 3.20 (dd, 1H) | Aziridine-H |
| 2.65 (dd, 1H) | Aziridine-H |
| 2.40 (dd, 1H) | Aziridine-H |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3030 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1750 | C=O stretch (ester) |
| ~1710 | C=O stretch (carbamate) |
| ~1250 | C-O stretch |
| ~1220 | C-N stretch |
Mass Spectrometry
| Technique | m/z | Assignment |
| ESI-MS | 236.08 | [M+H]⁺ |
| 258.06 | [M+Na]⁺ |
Synthetic Applications
The primary utility of Methyl (S)-(-)-N-Z-aziridine-2-carboxylate lies in its susceptibility to nucleophilic ring-opening reactions. The strained three-membered ring readily opens upon attack by a variety of nucleophiles, leading to the formation of chiral α- or β-amino acid derivatives.
Nucleophilic Ring-Opening Reactions
The regioselectivity of the ring-opening is influenced by the nature of the nucleophile and the reaction conditions. In general, under neutral or basic conditions, nucleophiles tend to attack the less substituted β-carbon (C3), while under acidic conditions, which activate the aziridine nitrogen, attack at the more substituted α-carbon (C2) can also be observed.
Caption: Regioselectivity in nucleophilic ring-opening of the aziridine.
This reactivity makes it a valuable intermediate in the synthesis of non-proteinogenic amino acids, which are important components of many pharmaceuticals.
Conclusion
Methyl (S)-(-)-N-Z-aziridine-2-carboxylate is a versatile and highly valuable chiral building block for organic synthesis. Its straightforward preparation from L-serine and its predictable reactivity in nucleophilic ring-opening reactions provide a reliable pathway for the stereoselective synthesis of complex nitrogen-containing molecules. For researchers and professionals in drug development and related fields, a thorough understanding of the synthesis and reactivity of this compound is essential for the design and execution of efficient and stereocontrolled synthetic strategies.
